4-Nitrophenyl isocyanate chemical properties and structure
4-Nitrophenyl isocyanate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Nitrophenyl isocyanate (CAS No. 100-28-7), a key intermediate in the pharmaceutical and agrochemical industries.
Chemical and Physical Properties
4-Nitrophenyl isocyanate is a yellow crystalline solid at room temperature.[1] It is sensitive to moisture and heat and should be stored accordingly.[2] The compound is insoluble in water but soluble in organic solvents such as diethyl ether, benzene, and carbon tetrachloride.[1][2]
Table 1: Physical and Chemical Properties of 4-Nitrophenyl Isocyanate
| Property | Value | References |
| Molecular Formula | C₇H₄N₂O₃ | [2][3][4] |
| Linear Formula | O₂NC₆H₄NCO | [5] |
| Molecular Weight | 164.12 g/mol | [2][3][5] |
| Appearance | Luminous yellow acicular crystal / White to yellow to green powder | [2] |
| Melting Point | 56-59 °C | [1][5] |
| Boiling Point | 137-138 °C at 11 mmHg (1.4 kPa) | [1][2][5] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Storage Temperature | 2-8°C, under inert gas | [5] |
| CAS Number | 100-28-7 | [2][5] |
| EC Number | 202-836-3 | [5] |
| InChI Key | GFNKTLQTQSALEJ-UHFFFAOYSA-N | [4][5] |
| SMILES String | [O-]--INVALID-LINK--c1ccc(cc1)N=C=O | [5] |
Chemical Structure
4-Nitrophenyl isocyanate consists of a phenyl ring substituted with a nitro group (-NO₂) at position 4 and an isocyanate group (-N=C=O) at position 1. The presence of the electron-withdrawing nitro group significantly enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack.[6]
X-ray diffraction studies have confirmed its structure, revealing a monoclinic crystal system with the space group P2₁/n. The phenyl ring is highly planar, and the molecule's stability is supported by intermolecular C—H...O hydrogen bonds.
Caption: Chemical structure of 4-Nitrophenyl isocyanate.
Experimental Protocols
Method 1: Phosgene-based Synthesis A common laboratory-scale synthesis involves the reaction of p-nitroaniline with phosgene (B1210022).[3][7]
-
Materials: p-nitroaniline, ethyl acetate (B1210297), phosgene, carbon tetrachloride.
-
Procedure:
-
A solution of p-nitroaniline in dry ethyl acetate is prepared in a three-necked flask equipped with a stirrer, a reflux condenser, and a gas inlet tube.
-
A steady stream of phosgene is passed through the solution. The mixture may be gently warmed to dissolve the p-nitroaniline hydrochloride that forms.[7]
-
The reaction is continued until all the p-nitroaniline has reacted, which is indicated by the dissolution of the solid lumps.[7]
-
After the reaction is complete, the excess phosgene and ethyl acetate are removed by distillation.[7]
-
The crude residue is then purified as described below.
-
Method 2: Triphosgene-based Synthesis (Phosgene Substitute) Due to the high toxicity of phosgene, triphosgene (B27547) is often used as a safer alternative.[8]
-
Materials: Triphosgene, p-nitroaniline, 1,2-dichloroethane (B1671644) (solvent).
-
Procedure:
-
Triphosgene is dissolved in 1,2-dichloroethane in a three-necked flask equipped with a stirrer and thermometer.
-
A solution of p-nitroaniline in the same solvent is added slowly to the triphosgene solution while maintaining the temperature below 5°C using an ice bath.[8]
-
After the addition is complete, the mixture is heated to reflux (approximately 75°C) for about 5 hours until the solution becomes clear.[8]
-
The reaction mixture is filtered under vacuum, and the filtrate is subjected to vacuum distillation to obtain the crude product.
-
The crude product is crystallized at 0-5°C to yield the purified 4-nitrophenyl isocyanate.[8] The optimal molar ratio of p-nitroaniline to triphosgene is reported to be 2.5:1.[8]
-
The crude product from synthesis can be purified by the following methods:
-
Recrystallization: The isocyanate can be recrystallized from dry solvents like petroleum ether or carbon tetrachloride.[1][7] The process involves dissolving the crude product in the hot solvent, filtering to remove insoluble impurities (like the corresponding urea), and then cooling the solution to allow the product to crystallize as light yellow needles.[7]
-
Vacuum Distillation: Purification can also be achieved by distillation under reduced pressure.[1]
4-Nitrophenyl isocyanate is a hazardous chemical that requires careful handling.
-
Hazard Classification: It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause allergy or asthma symptoms or respiratory irritation.[5][9][10] It is also classified as a lachrymator.[9]
-
Personal Protective Equipment (PPE):
-
Eyes: Wear appropriate chemical safety goggles or eyeglasses as described by OSHA or European Standard EN166.[11]
-
Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[11]
-
Respiratory: Use a NIOSH or European Standard EN 149 approved respirator when necessary, especially in case of inadequate ventilation.[10][11]
-
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids.[10][11] It is moisture-sensitive and should be kept under an inert gas like nitrogen.[9] The recommended storage temperature is refrigerated (0-10°C).
-
Spill and First Aid:
-
Spills: Immediately clean up spills using appropriate protective equipment. Sweep up or absorb the material and place it into a suitable closed container for disposal. Avoid generating dust.[11]
-
First Aid: In case of contact, flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse the mouth with water. Seek immediate medical attention in all cases of exposure.[10][11]
-
Chemical Reactivity and Applications
The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with various nucleophiles. This reactivity makes 4-nitrophenyl isocyanate a valuable intermediate for synthesizing a range of derivatives.[5][6]
-
Reaction with Amines: It reacts with primary and secondary amines to form substituted urea (B33335) derivatives.[5][6]
-
Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield thiocarbamate esters.[6]
-
Hydrolysis: Exposure to water leads to hydrolysis, forming 4-nitroaniline (B120555) and carbon dioxide, often through an unstable carbamic acid intermediate. This can also lead to the formation of di-substituted ureas if unreacted isocyanate is present.[6][7]
These reactions are fundamental to its use as an intermediate in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals.[1][2][5]
Caption: Key reactions of 4-Nitrophenyl isocyanate.
References
- 1. 4-Nitrophenyl isocyanate | 100-28-7 [chemicalbook.com]
- 2. upchemusa.com [upchemusa.com]
- 3. echemi.com [echemi.com]
- 4. Benzene, 1-isocyanato-4-nitro- [webbook.nist.gov]
- 5. 4-Nitrophenyl isocyanate 97 100-28-7 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene | Scientific.Net [scientific.net]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-Nitrophenyl isocyanate(100-28-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
